4-[(E)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile
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Overview
Description
4-[(E)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile is a complex organic compound with the molecular formula C21H22N4 This compound is known for its unique structure, which includes a cyano group, a dimethylamino group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with 4-cyanobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
4-[(E)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)benzonitrile: Shares the dimethylamino and benzonitrile groups but lacks the cyano and ethenyl groups.
4-cyanobenzyl bromide: Contains the cyano and benzonitrile groups but lacks the dimethylamino and ethenyl groups.
Uniqueness
4-[(E)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C21H22N4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[(E)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile |
InChI |
InChI=1S/C21H22N4/c1-24(2)12-13-25(3)21-10-6-17(7-11-21)14-20(16-23)19-8-4-18(15-22)5-9-19/h4-11,14H,12-13H2,1-3H3/b20-14- |
InChI Key |
BCLYGBLOTWSFBR-ZHZULCJRSA-N |
Isomeric SMILES |
CN(C)CCN(C)C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N |
Canonical SMILES |
CN(C)CCN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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